1,4,7-Triazecane is classified as:
The synthesis of 1,4,7-Triazecane can be achieved through several methods, with one common approach involving the macrocyclization of diethylene triamine with ethylene glycol ditosylate. The reaction typically occurs in the presence of a base such as sodium ethoxide, which facilitates the cyclization process. The details of this synthesis are as follows:
In industrial settings, these synthetic routes can be scaled up using continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
The molecular structure of 1,4,7-Triazecane features a six-membered ring composed of three nitrogen atoms and three carbon atoms. The arrangement of these atoms allows for unique geometric and electronic properties that are crucial for its function as a ligand.
This structure facilitates the formation of chelate complexes with metal ions through coordination bonds formed between the nitrogen lone pairs and metal centers.
1,4,7-Triazecane participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 1,4,7-Triazecane primarily revolves around its capacity to form stable complexes with metal ions. The nitrogen atoms within the ring act as donor sites that coordinate with metal ions to form chelates. This interaction can significantly influence chemical reactivity and bioavailability of metal ions in various biological systems.
The stability of 1,4,7-Triazecane is influenced by its molecular structure and the presence of nitrogen atoms that contribute to hydrogen bonding capabilities.
1,4,7-Triazecane has diverse applications across various fields:
Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic agents.
Utilized in developing new materials with enhanced stability and reactivity characteristics.
The systematic naming of nine-membered triaza macrocycles follows IUPAC conventions based on nitrogen atom positioning and ring size. 1,4,7-Triazecane (C₆H₁₅N₃) denotes a saturated nine-membered ring with three nitrogen atoms at positions 1, 4, and 7. This naming distinguishes it from isomeric structures like 1,3,5-triazacyclononane or 1,4,6-triazacyclononane, where nitrogen atoms exhibit different spacing patterns. The numerical prefix "azecane" specifically denotes a nine-atom cyclic structure, with "aza" indicating nitrogen substitution [1] [7].
Isomeric diversity arises from:
Table 1: Nomenclature of Key Triaza Macrocycles
Systematic Name | Common Abbreviation | Nitrogen Positions | Aromaticity |
---|---|---|---|
1,4,7-Triazacyclononane | TACN | 1,4,7 | Non-aromatic |
1,3,5-Triazacyclononane | – | 1,3,5 | Non-aromatic |
1,3,5-Triazine | – | 1,3,5 | Aromatic |
The chemistry of 1,4,7-triazacyclononane (TACN) frameworks emerged in the late 20th century alongside broader advances in macrocyclic chemistry. Key milestones include:
TACN-based ligands proved critical in developing metal-ion sensors, MRI contrast agents, and self-assembled coordination cages, exploiting their high thermodynamic stability with transition metals and lanthanides [4] [6].
While "1,4,7-triazecane" and "TACN" are often used interchangeably, subtle distinctions exist:
Table 2: Synthetic Methods for 1,4,7-Triazacyclononane Frameworks
Method | Key Reagent | Product | Yield | Ref |
---|---|---|---|---|
Ditosylate cyclization | 1,8-Ditosylate + amine | N-Tosyl-1,4,7-triazonane | 62% | [1] |
Reductive amination | NODAtBu + imidazole-2-carbaldehyde | NODA-Im precursor | 75–85% | [4] |
Bicyclic aminal reduction | Diethylenetriamine + chloroacetaldehyde | 1,4,7-Tribenzyl-TACN | 37% | [1] |
Ullmann coupling | 5-Iodo-1,2,3-triazolyl benzaldehyde + diaminobenzene | Fused triazolotriazonines | 34–98% | [1] |
Table 3: Stability Constants of TACN-Based Chelators with Metal Ions
Ligand | Metal Ion | log K (Stability Constant) | Kinetic Inertness | Ref |
---|---|---|---|---|
NOTA | Ga³⁺ | 31.0 | High | [4] |
DOTA | Ga³⁺ | 21.3 | Moderate | [4] |
NOTA | Cu²⁺ | 21.2 | High | [4] |
TETA | Cu²⁺ | 20.5 | Low | [4] |
NODA-Im | Cu²⁺ | – | Very high | [4] |
Synthesis and Biomedical Applications
While beyond this section’s scope, TACN’s synthetic versatility enables biomedical applications. Derivatives like NODA-Im (imidazole-functionalized) show promise as ⁶⁴Cu/⁶⁸Ga chelators for PET imaging, leveraging rapid complexation kinetics and high in vivo stability [4]. Ruthenium-TACN complexes (e.g., KP1019) entered clinical trials for metastatic cancers, exploiting selective transferrin-mediated cellular uptake [6]. Future directions include supramolecular drugs targeting protein-protein interfaces and theranostic agents combining imaging and therapy [2] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8